Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the oxazole moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually involves the protection of the hydroxyl group with a tert-butyl group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can be employed.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the oxazole ring can lead to a saturated heterocyclic compound .
Scientific Research Applications
Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The azetidine ring may also play a role in binding to biological macromolecules, thereby modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-hydroxyazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is unique due to the presence of both the oxazole and azetidine rings in its structure. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)17-11(16)14-5-8(6-14)10-4-9(7-15)18-13-10/h4,8,15H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOCUKKCGXCCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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